Predicted Boiling Point Distinguishes Meta from Para Isomer for Distillation‑Based Purification
The predicted boiling point of 2-(3-(trifluoromethyl)phenyl)acetaldehyde (199.5 ± 35.0 °C) is approximately 10 °C lower than that of its para‑substituted isomer 2-(4-(trifluoromethyl)phenyl)acetaldehyde (209.9 ± 35.0 °C) [REFS‑1][REFS‑2]. This difference, although modest, can be exploited in fractional distillation or evaporative work‑up steps that have been tuned for the meta isomer.
| Evidence Dimension | Normal boiling point (predicted, 760 mmHg) |
|---|---|
| Target Compound Data | 199.5 ± 35.0 °C |
| Comparator Or Baseline | 2-(4-(Trifluoromethyl)phenyl)acetaldehyde: 209.9 ± 35.0 °C |
| Quantified Difference | ≈ 10 °C lower for meta isomer |
| Conditions | Predicted values generated by ACD/Labs Percepta Platform (ChemSpider) for meta; similar prediction method for para (ChemBK/ChemSrc). |
Why This Matters
A 10 °C boiling‑point offset can affect the choice of distillation parameters and may reduce thermal stress during solvent removal or product isolation.
